molecular formula C14H20N2O3S2 B5039944 CYCLOPENTYL[4-(2-THIENYLSULFONYL)PIPERAZINO]METHANONE

CYCLOPENTYL[4-(2-THIENYLSULFONYL)PIPERAZINO]METHANONE

Cat. No.: B5039944
M. Wt: 328.5 g/mol
InChI Key: ABZDGPQWYYLMLX-UHFFFAOYSA-N
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Description

CYCLOPENTYL[4-(2-THIENYLSULFONYL)PIPERAZINO]METHANONE is a complex organic compound that features a cyclopentyl group, a thienylsulfonyl group, and a piperazino group

Future Directions

The potential applications and future directions for this compound would depend on its physical and chemical properties, as well as the specific context in which it’s being used. For example, if it shows biological activity, it could be studied further as a potential pharmaceutical compound .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of CYCLOPENTYL[4-(2-THIENYLSULFONYL)PIPERAZINO]METHANONE typically involves the following steps:

    Formation of the Piperazino Intermediate: The piperazino group is introduced through a reaction between piperazine and a suitable electrophile.

    Introduction of the Thienylsulfonyl Group: The thienylsulfonyl group is added via a sulfonylation reaction, often using thienylsulfonyl chloride as the sulfonylating agent.

    Cyclopentyl Group Addition:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This often includes the use of catalysts, controlled reaction conditions (temperature, pressure), and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

CYCLOPENTYL[4-(2-THIENYLSULFONYL)PIPERAZINO]METHANONE can undergo various chemical reactions, including:

    Oxidation: The thienylsulfonyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to remove the sulfonyl group or to modify the piperazino ring.

    Substitution: The cyclopentyl group can be substituted with other alkyl or aryl groups under suitable conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

    Substitution: Nucleophilic substitution reactions may involve reagents like alkyl halides or aryl halides.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce de-sulfonylated derivatives.

Scientific Research Applications

CYCLOPENTYL[4-(2-THIENYLSULFONYL)PIPERAZINO]METHANONE has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as a pharmaceutical intermediate or active ingredient due to its unique structural features.

    Materials Science: The compound’s properties make it a candidate for use in the development of new materials with specific electronic or mechanical properties.

    Biological Studies: Researchers investigate its interactions with biological molecules to understand its potential as a therapeutic agent.

Mechanism of Action

The mechanism of action of CYCLOPENTYL[4-(2-THIENYLSULFONYL)PIPERAZINO]METHANONE involves its interaction with specific molecular targets. The thienylsulfonyl group may interact with enzymes or receptors, modulating their activity. The piperazino group can enhance the compound’s binding affinity and specificity. The cyclopentyl group may influence the compound’s overall stability and bioavailability.

Comparison with Similar Compounds

Similar Compounds

  • Cyclopropyl[4-(2-thienylsulfonyl)-1-piperazinyl]methanone
  • N-cyclopentyl-1-(2-thienylsulfonyl)-4-piperidinecarboxamide

Uniqueness

CYCLOPENTYL[4-(2-THIENYLSULFONYL)PIPERAZINO]METHANONE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, stability, and biological activity, making it a valuable compound for various applications.

Properties

IUPAC Name

cyclopentyl-(4-thiophen-2-ylsulfonylpiperazin-1-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20N2O3S2/c17-14(12-4-1-2-5-12)15-7-9-16(10-8-15)21(18,19)13-6-3-11-20-13/h3,6,11-12H,1-2,4-5,7-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ABZDGPQWYYLMLX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)C(=O)N2CCN(CC2)S(=O)(=O)C3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20N2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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